Gp100 (25-33), human, is a specific peptide fragment derived from the human melanoma antigen gp100, which plays a significant role in immune recognition and response against melanoma cells. This peptide consists of nine amino acids, specifically the sequence KVPRNQDWL, and is recognized by CD8+ T cells as an H-2Db restricted epitope. The gp100 protein is primarily associated with melanocytes and melanoma cells, making it a critical target in cancer immunotherapy.
The gp100 (25-33) peptide is synthesized from the human gp100 protein, which is encoded by the PMEL gene. This gene is involved in the formation of melanosomes, organelles responsible for melanin synthesis in melanocytes. The peptide is commercially available from various suppliers, including Bio-Synthesis and Anaspec, and is used primarily for research purposes in immunology and cancer studies .
Gp100 (25-33) falls under the category of tumor-associated antigens and is classified as an immunogenic peptide. It is particularly relevant in studies related to melanoma immunotherapy, as it can elicit a specific immune response against melanoma cells.
The synthesis of gp100 (25-33) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides due to its efficiency and ability to yield high-purity products. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids through coupling reactions.
The molecular structure of gp100 (25-33) can be represented by its amino acid sequence:
The structure can be modeled using computational tools to visualize its conformation and interactions with T cell receptors, which are crucial for understanding its immunogenic properties.
Gp100 (25-33) participates in several biochemical interactions, primarily involving T cell activation:
These interactions are essential for developing therapeutic vaccines aimed at enhancing anti-tumor immunity in melanoma patients .
The mechanism of action of gp100 (25-33) involves several key steps:
Studies have shown that immunization with gp100 (25-33) can lead to significant anti-tumor responses in preclinical models, highlighting its potential as a therapeutic target .
Gp100 (25-33) has several scientific uses:
The glycoprotein 100(25-33) peptide (Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu; KVPRNQDWL) is a human melanoma-associated antigen presented by major histocompatibility complex class I molecules, specifically H-2Dᵇ in murine models. Its immunodominance stems from unique structural properties enabling high-affinity major histocompatibility complex binding. Compared to its murine homolog (Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu; EGSRNQDWL), the human glycoprotein 100(25-33) exhibits a 100-fold greater capacity to stabilize "empty" H-2Dᵇ molecules on TAP-deficient RMA-S cells. This enhanced binding affinity is attributed to substitutions at positions 25-27: Lys²⁵-Val²⁶-Pro²⁷ in human glycoprotein 100(25-33) versus Glu²⁵-Gly²⁶-Ser²⁷ in the murine sequence. These residues constitute minor anchor positions within the H-2Dᵇ binding groove, critically influencing peptide-major histocompatibility complex stability [1] [6].
Antigen-presenting cells, particularly dendritic cells, process full-length glycoprotein 100 through the endogenous pathway. Proteasomal cleavage generates the glycoprotein 100(25-33) precursor, which undergoes N-terminal trimming by endoplasmic reticulum aminopeptidases (ERAP1) for optimal major histocompatibility complex loading. Chaperone-mediated pathways significantly influence this process. Glucose-regulated protein 170 facilitates glycoprotein 100 access to the endoplasmic reticulum, where engagement with the endoplasmic reticulum-associated degradation machinery enables retrotranslocation to the cytosol for proteasomal degradation. Inhibition of endoplasmic reticulum-associated degradation components (e.g., using Eeyarestatin I) abrogates glycoprotein 100(25-33) cross-presentation, underscoring the endoplasmic reticulum's role as a critical compartment for dendritic cell-mediated epitope processing [2].
Table 1: Biophysical Properties of Glycoprotein 100(25-33) versus Murine Homolog
| Property | Human gp100(25-33) (KVPRNQDWL) | Mouse gp100(25-33) (EGSRNQDWL) | Functional Consequence |
|---|---|---|---|
| H-2Dᵇ Binding Affinity | ~100-fold higher | Lower baseline | Enhanced MHC stability and half-life |
| RMA-S Stabilization | EC₅₀ ≈ 1 nM | EC₅₀ ≈ 100 nM | Improved peptide loading efficiency |
| Key Anchor Residues | K25, V26, P27 | E25, G26, S27 | 3-log increase in interferon γ induction |
| TCR Activation Threshold | Low nanomolar range | Micromolar range required | Efficient CD8⁺ T cell priming |
T cell receptor engagement with glycoprotein 100(25-33)/H-2Dᵇ complexes exhibits distinctive structural determinants. Crystallographic analysis reveals that Glu³ within the peptide (position 28 in full-length glycoprotein 100; position 3 in the 25-33 peptide) forms a critical hydrogen bond network with complementary determining region 3β residues of the T cell receptor. Alanine substitution at this position (Glu³ → Ala³) induces a conformational "molecular switch" transmitted to adjacent residues, abrogating T cell receptor binding despite preserved major histocompatibility complex anchoring. This residue accounts for >90% of the binding energy in cognate T cell receptor-glycoprotein 100(25-33) interactions, explaining why modified peptides lacking Glu³ fail to activate glycoprotein 100-specific T cells even with superior major histocompatibility complex affinity [5] [6].
The LacZ-inducible T cell hybridoma model (BUSA14) demonstrates cross-reactivity between human and murine glycoprotein 100(25-33) peptides. Despite the three N-terminal substitutions, BUSA14 hybridomas secrete interleukin 2 and tumor necrosis factor α upon encountering either peptide-major histocompatibility complex complex. This cross-reactivity stems from conserved residues Asn-Gln-Asp-Trp-Leu (positions 29-33) that engage the T cell receptor's central and C-terminal contact points. However, functional avidity differs significantly: half-maximal interleukin 2 activation requires approximately 10-fold higher murine peptide concentrations than human glycoprotein 100(25-33), reflecting the impact of N-terminal residues on T cell receptor triggering efficiency [4].
Avidity modulation strategies include:
The cytokine milieu profoundly influences glycoprotein 100(25-33)-specific CD8⁺ T cell priming, expansion, and effector differentiation. Transforming growth factor β represents a major immunosuppressive factor within melanoma microenvironments, inhibiting T cell receptor signaling and promoting anergy. Pmel-1 T cells rendered insensitive to transforming growth factor β via dominant-negative transforming growth factor β receptor II transduction exhibit:
Indoleamine-2,3-dioxygenase upregulation in melanoma contributes to local tryptophan depletion and regulatory T cell recruitment. Liposomal encapsulation of Epacadostat (an indoleamine-2,3-dioxygenase inhibitor) combined with liposomal glycoprotein 100(25-33) vaccine reshapes the cytokine environment by:
Table 2: Cytokine Modulation of Glycoprotein 100(25-33)-Specific Responses
| Cytokine/Pathway | Modulation Strategy | Impact on gp100(25-33) Immunity | Reference Model |
|---|---|---|---|
| Transforming growth factor β | Dominant-negative receptor II transduction | Restored interferon γ production; 56% tumor volume reduction | B16 melanoma adoptive transfer [7] |
| Indoleamine-2,3-dioxygenase | Liposomal Epacadostat | 4-fold ↓ indoleamine-2,3-dioxygenase mRNA; 3.2-fold ↑ interferon γ⁺ CD8⁺ T cells | B16F10 melanoma vaccine model [8] |
| Interleukin 2 | Systemic administration post-transfer | Clonal expansion of transferred Pmel-1 T cells (not direct activation) | Adoptive therapy with vaccination [7] |
| Interferon γ | Endogenous production by T cells | Autocrine amplification of T-bet expression and effector differentiation | In vitro T cell stimulation [4] [7] |
Interleukin 2 administration following adoptive transfer drives clonal expansion of glycoprotein 100(25-33)-specific T cells but does not directly activate T cell receptor signaling. Its efficacy requires concomitant antigen exposure, as demonstrated by the necessity of glycoprotein 100(25-33)-pulsed dendritic cell vaccination to achieve tumor regression in Pmel-1 transfer models. This highlights the interdependence between T cell receptor engagement (signal 1) and interleukin 2-mediated expansion (signal 2) in generating effective anti-tumor immunity [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6